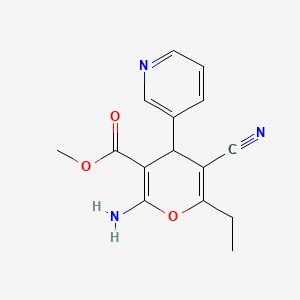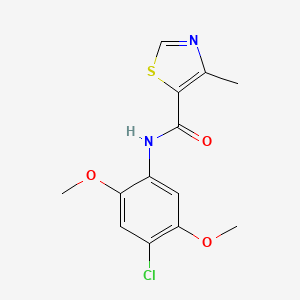![molecular formula C15H14N2O5 B4324192 N-[4-(acetylamino)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324192.png)
N-[4-(acetylamino)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as ADX-47273 and is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
ADX-47273 selectively activates mGluR5, leading to the activation of various downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. The exact mechanism of action of ADX-47273 is still under investigation, but it is believed to involve the regulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADX-47273 are still being studied. However, it has been shown to modulate synaptic plasticity and neuronal excitability, which may have implications for learning and memory. ADX-47273 has also been shown to have potential therapeutic effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ADX-47273 has several advantages for lab experiments. It is a selective agonist for mGluR5, which allows for the investigation of the specific role of this receptor in various physiological processes. However, there are also limitations to the use of ADX-47273 in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. Additionally, the compound is relatively expensive, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several potential future directions for research on ADX-47273. One potential direction is the investigation of the compound's potential therapeutic effects in various neurological disorders. Another potential direction is the investigation of the compound's effects on other physiological processes such as inflammation and immune function. Additionally, further research is needed to fully elucidate the mechanism of action of ADX-47273 and its downstream signaling pathways.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a chemical compound with potential research applications in various neurological disorders. The compound's selective agonist activity for mGluR5 allows for the investigation of the specific role of this receptor in various physiological processes. Although there are limitations to the use of ADX-47273 in lab experiments, further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
ADX-47273 has various potential research applications due to its selective agonist activity for mGluR5. mGluR5 is a G protein-coupled receptor that is involved in various physiological processes such as learning and memory, anxiety, and addiction. ADX-47273 has been studied for its potential use in treating various neurological disorders such as Fragile X Syndrome, Parkinson's Disease, and Schizophrenia.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-10-2-4-11(5-3-10)17-15(19)14-13-12(8-22-14)20-6-7-21-13/h2-5,8H,6-7H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXVFBMIYZHFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3C(=CO2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)

![3-benzoyl-1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4324133.png)
![2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide](/img/structure/B4324135.png)

![methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate](/img/structure/B4324157.png)

![10-(2,2-dimethylpropanoyl)-8-methyl-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B4324166.png)
![methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324170.png)
![methyl 4-[3,3-dicyano-1-(2,2-dimethylpropanoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-2-yl]benzoate](/img/structure/B4324181.png)

![2-[4-(2,3-dihydrofuro[3,4-b][1,4]dioxin-5-ylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B4324199.png)
![methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4324212.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324220.png)
